Enkephalin(1-3)

説明

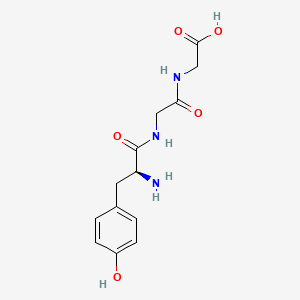

Structure

3D Structure

特性

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINQLBHPIQYHN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-69-8 | |

| Record name | Tyrosyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Dynamics of Tyr Gly Gly

Biosynthesis and Formation from Proenkephalin A Derivatives

The biosynthesis of enkephalins, including Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), originates from the precursor molecule proenkephalin A. nih.govwikipedia.org Proenkephalin A undergoes sequential enzymatic cleavage to generate these pentapeptides. nih.govmdpi.com Tyr-Gly-Gly is subsequently formed from these enkephalins. nih.govnih.govlookchem.com

Enkephalinase, also known as neutral endopeptidase (NEP) or membrane metalloendopeptidase (EC 3.4.24.11), plays a crucial role in the generation of Tyr-Gly-Gly. nih.govpnas.orglookchem.comnih.govnih.govpnas.orgqmul.ac.ukgenome.jp This enzyme preferentially cleaves polypeptides between hydrophobic residues, particularly at phenylalanine (Phe) or tyrosine (Tyr) at the P1' position. qmul.ac.ukgenome.jp It acts as a dipeptidyl carboxypeptidase, specifically cleaving the Gly-Phe bond of enkephalins to produce Tyr-Gly-Gly and the remaining C-terminal dipeptide (e.g., Phe-Met or Phe-Leu). capes.gov.brnih.govtaylorandfrancis.comumich.edu The formation of Tyr-Gly-Gly is completely prevented by specific inhibitors of enkephalinase, such as Thiorphan and phosphoramidon. nih.gov

Both Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) serve as substrates for enkephalinase, leading to the formation of Tyr-Gly-Gly. nih.govnih.govwikipedia.orgnih.govcapes.gov.brnih.govtaylorandfrancis.comumich.edunih.gov For instance, the degradation of the enkephalin-containing octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (YGGFMRGL) by synaptic membranes yields Tyr-Gly-Gly, among other fragments. nih.gov Similarly, Leu-enkephalin is hydrolyzed to Tyr-Gly-Gly and Phe-Leu by enkephalinase. umich.edu This cleavage at the Gly-Phe bond is a primary mechanism by which enkephalins are inactivated, and Tyr-Gly-Gly is a direct product of this enzymatic action. nih.govresearchgate.net

Enzymatic Degradation of Tyr-Gly-Gly

Once formed, Tyr-Gly-Gly itself is subject to further enzymatic degradation, ensuring its dynamic turnover in biological systems. pnas.orgnih.gov

Aminoacyl peptidases are primarily responsible for the catabolism of Tyr-Gly-Gly. pnas.orgnih.govnih.gov These enzymes cleave the N-terminal Tyr-Gly bond of the tripeptide. researchgate.netirb.hr Studies have shown that Tyr-Gly-Gly is rapidly degraded in human serum, with aminopeptidase (B13392206) cleavage of the N-terminal Tyr-Gly peptide bond being the preferred mechanism. researchgate.netirb.hr For example, the degradation of Leu-enkephalin by a soluble enzyme preparation from calf-brain striatum yields Tyr, Tyr-Gly-Gly, and Tyr-Gly, indicating the involvement of various peptidases, including aminopeptidases. nih.gov

The degradation of Tyr-Gly-Gly can be inhibited by specific peptidase inhibitors. Bestatin (B1682670), an aminopeptidase inhibitor, has been shown to significantly enhance Tyr-Gly-Gly levels by inhibiting its catabolism. nih.govpnas.orgnih.govnih.govfrontiersin.orgnih.gov This effect highlights the role of aminopeptidases in the breakdown of Tyr-Gly-Gly. nih.govpnas.orgnih.govnih.gov For instance, bestatin has been observed to increase the production of Tyr-Gly-Gly while inhibiting the cleavage of the Tyr-Gly bond in Met-enkephalin. frontiersin.orgtandfonline.com This inhibitory action on aminopeptidases leads to an accumulation of Tyr-Gly-Gly, further supporting its role as a metabolite of enkephalins. nih.govnih.gov

Turnover Rates and Dynamic State of Tyr-Gly-Gly in Biological Tissues

Tyr-Gly-Gly exists in a dynamic state within biological tissues, particularly in the brain, where its levels are subject to rapid turnover. pnas.orgnih.govnih.gov Its steady-state levels can serve as a reliable index of changes in enkephalin release. pnas.orgnih.gov

Research in mouse striatum has provided insights into the turnover rate of Tyr-Gly-Gly. Inhibition of Tyr-Gly-Gly synthesis by enkephalinase inhibitors like Thiorphan or acetorphan reduced Tyr-Gly-Gly levels with a half-life (t1/2) of approximately 12 ± 2 minutes. pnas.orgnih.govpnas.org This indicates an apparent turnover rate of 18 ± 2 pmol/mg of protein per hour. pnas.orgnih.govpnas.org Conversely, the accumulation of Tyr-Gly-Gly elicited by the aminopeptidase inhibitor bestatin also yielded an apparent turnover rate of 18 ± 2 pmol/mg of protein per hour. pnas.orgnih.govpnas.org These findings suggest that striatal enkephalins, and consequently their metabolite Tyr-Gly-Gly, turn over rapidly, with a half-life in the range of one hour. pnas.orgnih.gov

Table 1: Turnover Dynamics of Tyr-Gly-Gly in Mouse Striatum

| Parameter | Value (Mean ± SEM) | Unit | Reference |

| Half-life (t1/2) upon synthesis inhibition | 12 ± 2 | minutes | pnas.orgnih.govpnas.org |

| Apparent Turnover Rate (synthesis inhibition) | 18 ± 2 | pmol/mg of protein per hr | pnas.orgnih.govpnas.org |

| Apparent Turnover Rate (degradation inhibition) | 18 ± 2 | pmol/mg of protein per hr | pnas.orgnih.govpnas.org |

This dynamic state underscores the continuous formation and degradation of Tyr-Gly-Gly, reflecting the active metabolism of endogenous opioid peptides in the central nervous system. pnas.orgnih.govnih.gov

Neurobiological Modulations by Tyr Gly Gly

Role as an Extraneuronal Metabolite in the Central Nervous System

The tripeptide Tyr-Gly-Gly is identified as an extraneuronal metabolite of opioid peptides derived from proenkephalin A within the brain. nih.gov Its formation is the result of the hydrolytic action of the membrane metalloendopeptidase known as "enkephalinase" on enkephalins and related opioid peptides. nih.gov Following its formation, Tyr-Gly-Gly is subsequently degraded by aminopeptidases. nih.gov

Studies in the mouse brain have shown that the regional distribution of Tyr-Gly-Gly immunoreactivity is highly heterogeneous and, to a degree, parallels the distribution of [Met5]enkephalin. nih.gov The molar levels of Tyr-Gly-Gly typically represent 10-30% of those of the parent enkephalin. nih.gov Evidence for its extracellular location comes from tissue fractionation experiments where, following gentle homogenization of striata and centrifugation, approximately 73% of Tyr-Gly-Gly immunoreactivity is recovered in the supernatant. nih.gov The presence of the tripeptide is considered a pre-mortem event, as similar levels are found in brain tissue regardless of the method used to sacrifice the animals, including microwave irradiation. nih.gov These findings collectively establish Tyr-Gly-Gly as a dynamically processed metabolite existing in the extracellular space of the central nervous system. nih.gov

Influence on Neuronal Activity and Neurotransmission

The levels of Tyr-Gly-Gly in the brain are in a dynamic state, reflecting a balance between its synthesis from enkephalins by enkephalinase and its degradation by aminopeptidases. nih.gov This dynamic nature allows its concentration to serve as an indicator of the activity of enkephalinergic neurons. nih.gov

The steady-state level and turnover rate of Tyr-Gly-Gly are considered reliable indexes of striatal enkephalin release in vivo. nih.gov The dynamic state of this tripeptide was investigated in the mouse striatum by assessing changes in its levels following the administration of peptidase inhibitors. nih.gov Inhibition of its synthesis via the enkephalinase inhibitors Thiorphan or acetorphan led to a reduction in Tyr-Gly-Gly levels with a half-life of approximately 12 minutes. nih.gov Conversely, blocking its degradation with the aminopeptidase (B13392206) inhibitor bestatin (B1682670) resulted in a 100% increase in its levels. nih.govnih.gov These studies established an apparent turnover rate for Tyr-Gly-Gly in the mouse striatum, which is indicative of the rate of enkephalin release. nih.gov

Table 1: Turnover Rate of Tyr-Gly-Gly in Mouse Striatum

This table summarizes the calculated turnover rate of Tyr-Gly-Gly based on different experimental approaches using peptidase inhibitors, reflecting the rate of enkephalin release.

| Experimental Approach | Inhibitor Used | Measured Effect | Apparent Turnover Rate (pmol/mg of protein per hr) | Reference |

|---|---|---|---|---|

| Inhibition of Synthesis | Thiorphan or acetorphan | Rate of YGG level reduction | 18 ± 2 | nih.gov |

| Inhibition of Degradation | Bestatin | Rate of YGG accumulation | 18 ± 2 | nih.gov |

| Blockade of Parent Peptide Degradation | Thiorphan and bestatin | Rate of Tyr-Gly-Gly-Phe-Met accumulation | 18 ± 3 | nih.gov |

Anesthetic agents have a significant impact on the activity of striatal enkephalin neurons, which can be monitored by measuring Tyr-Gly-Gly levels. nih.gov Studies have shown that pentobarbital (B6593769) anesthesia reduces the rate of Tyr-Gly-Gly accumulation (when its degradation is blocked by bestatin) by approximately 60%. nih.gov This suggests that the functional activity of these enkephalin-releasing neurons is substantially depressed during the anesthetic state. nih.gov Furthermore, anesthetic agents like pentobarbital and chloral (B1216628) hydrate (B1144303) rapidly reduce the steady-state level of Tyr-Gly-Gly, while not affecting the level of its parent peptide, Tyr-Gly-Gly-Phe-Met. nih.gov This rapid reduction reinforces the utility of Tyr-Gly-Gly's steady-state levels as a sensitive index of acute changes in enkephalin release. nih.gov

Cognitive and Behavioral Correlates

Tyr-Gly-Gly demonstrates distinct effects on cognitive functions, particularly memory retention, that are pharmacologically different from its parent enkephalin peptides. plu.mx

In animal studies, Tyr-Gly-Gly has been shown to impair the retention of active avoidance learning. plu.mx When administered to mice immediately after training in an active avoidance task, Tyr-Gly-Gly significantly impaired performance when tested 24 hours later. plu.mx This effect was observed at specific dose ranges, and the dose-response function for the peptide was U-shaped. plu.mx A similar impairment was also observed with the parent peptide, [Leu]enkephalin. plu.mx

Table 2: Effect of Post-training Administration of Tyr-Gly-Gly on Active Avoidance Retention in Mice

This table details the findings from a study examining the impact of Tyr-Gly-Gly on memory retention 24 hours after training.

| Compound | Effective Doses (µg/kg) | Observed Effect on Retention | Dose-Response Curve Shape | Reference |

|---|---|---|---|---|

| Tyr-Gly-Gly | 16 and 53 | Significant impairment | U-shaped | plu.mx |

| [Leu]enkephalin | 30 and 100 | Significant impairment | U-shaped | plu.mx |

A critical distinction in the behavioral effects of Tyr-Gly-Gly compared to enkephalins is their pharmacological profile. plu.mx The cognitive effects of enkephalins are believed to be mediated primarily through opioid δ-receptors. plu.mx In contrast, Tyr-Gly-Gly exhibits little to no significant activity at opioid receptors. plu.mx Therefore, the memory-impairing effects of Tyr-Gly-Gly are presumed to occur through a pharmacologically distinct mechanism that is independent of the opioid receptor pathways engaged by its parent peptides. plu.mx

Pharmacological Characterization and Receptor Interactions of Tyr Gly Gly

Analysis of Opioid Receptor Activity

Tyr-Gly-Gly, as a standalone tripeptide, exhibits little to no activity at opioid receptors, including mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govpnas.org This contrasts sharply with its larger peptide relatives, such as the enkephalins. The N-terminal tetrapeptide sequence Tyr-Gly-Gly-Phe is recognized as the minimal "message" domain for typical naloxone-reversible opioid activity, indicating that the phenylalanine residue is crucial for initiating opioid receptor interaction. pnas.orgmdpi.com The common Tyr-Gly-Gly-Phe core is specifically recognized by both mu (MOR) and delta (DOR) opioid receptors. acnp.org

As a metabolite of [Leu]enkephalin, Tyr-Gly-Gly shows negligible opioid receptor activity. nih.gov In stark contrast, the pentapeptides [Met]enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu) are well-established endogenous opioid agonists. nih.govontosight.aiwikipedia.org [Leu]enkephalin, for instance, selectively agonizes the delta opioid receptor (δOR) with a moderate preference over the mu opioid receptor (μOR), and does not significantly interact with the kappa opioid receptor (κOR). biorxiv.org

The significance of the Tyr-Gly-Gly sequence becomes apparent when considering its role as the N-terminal segment of these active enkephalins. The addition of Phenylalanine (Phe) to form the Tyr-Gly-Gly-Phe motif is critical for opioid activity. pnas.orgmdpi.com For example, the N-terminal tetrapeptide amide analog of enkephalin (H-Tyr-D-Ala-Gly-Phe-NH2) demonstrates potency comparable to highly active pentapeptide enkephalin analogs and morphine in producing analgesia. researchgate.net

While most classical endogenous opioid peptides share the N-terminal Tyr-Gly-Gly-Phe motif, other opioid peptides exist with different N-terminal structures that also exhibit strong opioid receptor binding. For instance, endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are highly selective mu-opioid receptor ligands that lack the Tyr-Gly-Gly-Phe sequence. mdpi.commdpi.comscielo.org.mx Similarly, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), which also deviate from the Tyr-Gly-Gly-Phe motif, show opioid receptor binding, with Tyr-W-MIF-1 exhibiting higher affinity across mu, delta, and kappa sites compared to Tyr-MIF-1. nih.gov

The following table summarizes the comparative activity:

| Peptide/Compound | Sequence | Opioid Receptor Activity/Binding |

| Tyr-Gly-Gly | Tyr-Gly-Gly | Little to no activity at opioid receptors (μ, δ, κ). nih.govpnas.org |

| [Leu]enkephalin | Tyr-Gly-Gly-Phe-Leu | Selective agonist for δOR with moderate preference over μOR; no significant interaction with κOR. biorxiv.org Potent opioid agonist. nih.govontosight.aiwikipedia.org |

| [Met]enkephalin | Tyr-Gly-Gly-Phe-Met | Potent opioid agonist. ontosight.aiwikipedia.orgglpbio.comtargetmol.commedchemexpress.com |

| H-Tyr-D-Ala-Gly-Phe-NH2 (Enkephalin analog) | Tyr-D-Ala-Gly-Phe-NH2 | Approximately equipotent with highly active pentapeptide enkephalin analogs and morphine in producing analgesia. researchgate.net |

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | Highly selective μ-opioid receptor ligand. mdpi.commdpi.comscielo.org.mx |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | Highly selective μ-opioid receptor ligand, almost as potent as Endomorphin-1. mdpi.commdpi.comscielo.org.mx |

| Tyr-W-MIF-1 | Tyr-Pro-Trp-Gly-NH2 | Higher affinity binding to μ, δ, and κ opioid receptors compared to Tyr-MIF-1, retaining 200-fold selectivity for μ over δ and κ. nih.gov |

Non-Opioid Receptor Mediated Effects

While Tyr-Gly-Gly itself is primarily discussed in the context of opioid peptide metabolism and structure, synthetic peptides that incorporate the Tyr-Gly-Gly-Phe-Leu sequence with further C-terminal extensions have demonstrated interactions with non-opioid targets. For example, Tyr-Gly-Gly-Phe-Leu-Lys, a synthetic peptide, has been shown to act as an activator of ion channels and an inhibitor of protein interactions. biosynth.com Specifically, it inhibits the activity of voltage-sensitive sodium and calcium channels in rat primary neurons. biosynth.com

Beyond ion channels, Tyr-Gly-Gly-Phe-Leu-Lys has also been observed to interact with other receptor systems. In Chinese Hamster Ovary (CHO) cells, this peptide was found to inhibit the binding of acetylcholine (B1216132) receptors to their ligands. biosynth.com Furthermore, in Human Embryonic Kidney (HEK) 293 cells, Tyr-Gly-Gly-Phe-Leu-Lys inhibited the binding of dopamine (B1211576) D2 receptors with their ligands. biosynth.com Another related octapeptide, Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Arg, is known to mediate its biological activity through interactions with G-protein coupled receptors (GPCRs) and ion channels.

Structure-Activity Relationship Studies of Tyr-Gly-Gly and Related Peptides

Structure-Activity Relationship (SAR) studies of Tyr-Gly-Gly and its related peptides highlight the critical role of specific amino acid residues and their positions for biological activity. The N-terminal tyrosine residue (Tyr1) and its phenolic group are considered essential for opioid receptor binding and activity. mdpi.comresearchgate.net Modifications to the N-terminal amino group can significantly influence the peptide's potency. annualreviews.org

The core "message" sequence for opioid activity is Tyr-Gly-Gly-Phe. pnas.orgmdpi.com The presence of Phenylalanine (Phe) at position 4 is particularly crucial for the activity and selectivity towards the delta opioid receptor (DOR), along with the N-terminal Tyr1 and the C-terminal carboxylate. mdpi.com Substitutions within this core sequence can dramatically alter receptor affinity and selectivity. For instance, replacing Glycine (B1666218) at position 2 with D-Alanine (D-Ala) in enkephalin analogs can reduce DOR selectivity by increasing activity at the mu opioid receptor (MOR). mdpi.com

Beyond the core tetrapeptide, the C-terminal extensions play a vital role in determining the selectivity of opioid peptides for different receptor subtypes. For example, the addition of Methionine (Met) or Leucine (Leu) to form [Met]enkephalin and [Leu]enkephalin, respectively, influences their preferential binding to mu or delta receptors. acnp.orgmdpi.com In dynorphin, while Tyr-Gly-Gly-Phe forms the "message" domain, the subsequent C-terminal sequence, often referred to as the "address" domain (e.g., Lys-11 and Arg-7 in dynorphin-(1-13)), is responsible for its selectivity towards the kappa opioid receptor. pnas.org

Interestingly, SAR studies have also revealed alternative structural motifs that confer opioid activity. The endomorphins, with sequences like Tyr-Pro-Trp-Phe-NH2 and Tyr-Pro-Phe-Phe-NH2, demonstrate that the Tyr-Pro motif can lead to highly selective mu-opioid receptor binding, indicating that the Gly-Gly-Phe sequence is not the sole pathway to opioid activity. mdpi.commdpi.comscielo.org.mxnih.gov Further modifications, such as substitutions at the meta-position of Phe4 in Leu-enkephalin, have been shown to yield high-affinity ligands with varied selectivity and bias at both δOR and μOR, and can also enhance peptide stability. biorxiv.org

Immunomodulatory and Hematopoietic Functions of Tyr Gly Gly

Impact on Immune Cell Function

The immunomodulatory effects of Tyr-Gly-Gly are multifaceted, influencing various aspects of immune cell activity, including hypersensitivity responses, cytokine production, and receptor expression. nih.govresearchgate.netcancer.gov

Tyr-Gly-Gly, and the related dipeptide Tyr-Gly, have been shown to augment and accelerate delayed-type hypersensitivity (DTH) responses in humans. nih.govresearchgate.netnih.govlongdom.orgcancer.govresearchgate.net DTH is a cell-mediated immune reaction, and its enhancement by YGG indicates a potentiation of cellular immunity. Studies involving IMREG-1, which contains YGG, demonstrated that this immunomodulator can accelerate, enhance, and sustain DTH responses in a concentration-dependent manner. nih.gov For instance, the response, measured by the area of erythema following intradermal injections of recall antigens, predominantly appeared within 12 to 24 hours after injection when combined with IMREG-1, indicating an accelerated and sustained effect compared to placebo. nih.gov

Table 1: Illustrative Data on Tyr-Gly-Gly's Effect on DTH Response (Hypothetical Interactive Table Structure)

| Time Point (Hours Post-Injection) | Placebo + Antigen (Area of Erythema, mm²) | Tyr-Gly-Gly + Antigen (Area of Erythema, mm²) |

| 0 | 0 | 0 |

| 12 | 5 | 25 |

| 24 | 15 | 50 |

| 48 | 10 | 30 |

| 72 | 2 | 10 |

(Note: An interactive table would allow users to sort by columns, filter data, or visualize trends over time.)

Tyr-Gly-Gly and Tyr-Gly are known to potentiate the production of key cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon Gamma (IFN-γ). nih.govresearchgate.netcancer.gov Research indicates that methionine enkephalin (Met-Enkephalin) and its derivatives, including YGG and Tyr-Gly, modulate immune responses in a biphasic, concentration-dependent manner, exhibiting enhancement at lower concentrations and suppression at higher concentrations. researchgate.netlongdom.org Specifically, low concentrations of Met-Enkephalin have been observed to enhance IFN-γ levels in murine splenocyte culture supernatants and increase IL-2 production in human peripheral mononuclear cells stimulated with phytohemagglutinin (PHA). researchgate.net The stimulation of IL-2 production by human peripheral blood mononuclear cells (PBMCs) by Met-enkephalin analogs was found to be completely inhibited by naloxone (B1662785), an opioid antagonist, suggesting an opioid receptor-mediated mechanism for this effect. nih.gov

Table 2: Representative Data on Cytokine Production Modulated by Tyr-Gly-Gly (Hypothetical Interactive Table Structure)

| Compound | Concentration (M) | IL-2 Production (Units/mL) | IFN-γ Production (Units/mL) |

| Control | - | 10 | 8 |

| Tyr-Gly-Gly | 10⁻¹³ | 25 | 20 |

| Tyr-Gly-Gly | 10⁻⁹ | 15 | 12 |

| Tyr-Gly-Gly | 10⁻⁶ | 5 | 3 |

| Tyr-Gly-Gly + Naloxone | 10⁻¹³ | 10 | 8 |

(Note: An interactive table would allow users to filter by compound, concentration, or cytokine, and visualize dose-response curves.)

Beyond cytokine production, IMREG-1, which contains Tyr-Gly-Gly, has been shown to induce the expression of the Interleukin-2 receptor (IL-2R) in peripheral blood mononuclear cells. nih.govcancer.gov The expression of IL-2R is a critical step in T-cell activation and proliferation, as IL-2 signaling through its receptor is essential for the expansion of T lymphocytes and other immune cells. oup.comashpublications.org This induction of IL-2R expression suggests that Tyr-Gly-Gly contributes to the potentiation of T-cell responses by making these cells more responsive to IL-2. nih.govcancer.govfrontiersin.orgnih.gov

Interference with Hematopoiesis In Vitro

In addition to its immunomodulatory effects, Tyr-Gly-Gly has demonstrated an ability to interfere with hematopoietic processes, specifically inhibiting colony formation of certain progenitor cells. researchgate.netresearchgate.net

The tripeptide Tyr-Gly-Gly, along with the dipeptide Tyr-Gly, has been found to inhibit granulocyte-macrophage colony formation (GM-CFC) in clonal cultures of mouse bone marrow cells. researchgate.netresearchgate.net This inhibitory effect suggests a role for these enkephalin fragments in the regulation of myelopoiesis, the process by which myeloid cells (such as granulocytes and macrophages) are produced in the bone marrow. researchgate.netgoogle.com The observation that intermediate or C-terminal dipeptides like Gly-Gly and Phe-Met were ineffective in this regard highlights the specificity of Tyr-Gly and Tyr-Gly-Gly's action. researchgate.net

Table 3: Effect of Tyr-Gly-Gly on GM-CFC in Mouse Bone Marrow Cells (Hypothetical Interactive Table Structure)

| Compound | Concentration (µM) | GM-CFC Colonies (Percentage of Control) |

| Control | - | 100 |

| Tyr-Gly-Gly | 0.1 | 85 |

| Tyr-Gly-Gly | 1.0 | 60 |

| Tyr-Gly-Gly | 10.0 | 30 |

| Tyr-Gly | 10.0 | 40 |

| Gly-Gly | 10.0 | 98 |

| Phe-Met | 10.0 | 95 |

(Note: An interactive table would enable comparison of different peptides and concentrations on GM-CFC inhibition.)

Further investigations into the mechanism of Tyr-Gly-Gly's hematopoietic modulation revealed that its suppressive effects on GM-CFC in mouse bone marrow cells were not abolished by naloxone, a known opioid receptor blocking agent. researchgate.net This finding suggests that the inhibitory action of Tyr-Gly-Gly on hematopoiesis is likely not mediated through classical opioid receptors. researchgate.netnih.gov

Implications for Immunotherapy and Hematopoietic Regulation

The documented immunomodulatory and hematopoietic effects of Tyr-Gly-Gly and related peptides suggest considerable implications for therapeutic applications, particularly in the fields of immunotherapy and the regulation of blood cell production.

Immunomodulatory Potential: Research indicates that peptides featuring the Tyr-Gly-Gly sequence are integral to immunomodulatory processes. For instance, IMREG-1, a low molecular weight fraction of human leukocyte dialysates that includes Tyr-Gly-Gly, has been shown to enhance and accelerate human delayed-type hypersensitivity (DTH) responses in vivo. nih.gov Furthermore, IMREG-1 potentiates the production of critical cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and induces the expression of IL-2 receptors in peripheral blood mononuclear cells (PBMCs). nih.gov

Detailed research findings on the immunomodulatory effects of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), which contains the Tyr-Gly-Gly sequence, highlight its capacity to significantly enhance human T-cell proliferation in vitro. This effect is associated with the stimulation of IL-2 production by human PBMCs. nih.gov The immunomodulatory activities of Met-enkephalin and its analogs are notably inhibited by opioid antagonists like naloxone, indicating a receptor-mediated mechanism. nih.gov Specifically, studies using selective antagonists such as ICI-174,864 (a delta-opioid receptor antagonist) and beta-funaltrexamine (B1242716) hydrochloride (a mu-receptor selective antagonist) have revealed that Met-enkephalin analogs primarily stimulate T-cell proliferation via delta-opioid receptors present on T-cells. nih.gov

These findings suggest that Tyr-Gly-Gly-containing peptides could be leveraged in immunotherapy to augment immune responses, particularly by promoting T-cell activation and cytokine secretion. The involvement of opioid receptors provides a potential target for therapeutic intervention, allowing for the modulation of immune cell activity.

Hematopoietic Regulatory Role: Beyond immunomodulation, Tyr-Gly-Gly has demonstrated direct effects on hematopoiesis. Studies have shown that the tripeptide Tyr-Gly-Gly can inhibit granulocyte-macrophage colony formation (GM-colony formation) in clonal cultures of mouse bone marrow cells. nih.govwikidata.org This suppressive effect was not entirely abolished by naloxone and was only partially mitigated by the depletion of accessory (adherent) cells, suggesting a complex mechanism of action that may involve both opioid receptor-dependent and independent pathways. nih.govwikidata.org This inhibitory capacity positions Tyr-Gly-Gly as a potential regulator of hematopoietic cell proliferation, which could be significant in conditions characterized by dysregulated blood cell production.

Furthermore, endogenous opioid peptides, including those with the Tyr-Gly-Gly-Phe sequence, have been implicated in mediating the hematopoietic effects of neuroendocrine factors like melatonin. For instance, melatonin-induced opioids (MIOs) containing this sequence have been observed to rescue hematopoiesis in mice treated with cancer chemotherapeutic compounds. guidetopharmacology.orguni.lu This suggests a therapeutic avenue for mitigating chemotherapy-induced myelosuppression, a common and debilitating side effect of cancer treatment.

The potential for co-treatment strategies has also been explored. The combination of an enkephalin fragment peptide (Tyr-Gly-Gly) with recombinant mouse granulocyte-macrophage colony-stimulating factor (rmGM-CSF) has shown protective effects in Plasmodium berghei-infected mice, accompanied by an enhancement of Th1 type cytokines and nitric oxide. nih.gov This highlights the potential of Tyr-Gly-Gly as an adjuvant in therapies for infectious diseases, aiming to improve impaired immunity and support hematopoietic recovery.

The detailed research findings are summarized in the following table:

| Peptide/Compound | Function/Effect | Mechanism/Context | Reference |

| Tyr-Gly-Gly | Stimulates human peripheral blood lymphocytes | Derived from α-lactalbumin | citeab.com |

| Tyr-Gly-Gly | Inhibits GM-colony formation | In mouse bone marrow cells; effect not fully abolished by naloxone | nih.govwikidata.org |

| IMREG-1 (contains Tyr-Gly-Gly) | Augments DTH, potentiates IL-2 & IFN-γ production, induces IL-2 receptor expression | In human peripheral blood mononuclear cells | nih.gov |

| Met-enkephalin (Tyr-Gly-Gly-Phe-Met) & analogs | Enhances human T-cell proliferation, stimulates IL-2 production | Via opioid receptors, predominantly delta-opioid receptors | nih.govnih.gov |

| Melatonin-induced opioids (contain Tyr-Gly-Gly-Phe) | Mediate hematopoietic effects, rescue hematopoiesis | In chemotherapy-treated mice | guidetopharmacology.orguni.lu |

| Tyr-Gly-Gly + rmGM-CSF | Protective effects in Plasmodium berghei-infected mice | Enhances Th1 cytokines and nitric oxide | nih.gov |

The multifaceted roles of Tyr-Gly-Gly in modulating immune responses and regulating hematopoietic processes underscore its potential as a therapeutic agent. Further research into its precise mechanisms of action and optimal application strategies could lead to novel immunotherapies and treatments for hematopoietic disorders.

Advanced Methodologies in Tyr Gly Gly Research

Peptidase Inhibition Strategies for Studying Tyr-Gly-Gly Dynamics

Use of Enkephalinase Inhibitors (e.g., Thiorphan, Acetorphan)

Enkephalinases, primarily membrane metalloendopeptidase (neprilysin, EC 3.4.24.11), are enzymes responsible for the hydrolysis of enkephalins, leading to the formation of fragments such as Tyr-Gly-Gly. nih.govpnas.orgtaylorandfrancis.com In research settings, enkephalinase inhibitors are indispensable tools for studying the metabolism and dynamic state of Tyr-Gly-Gly. By blocking the degradation of enkephalins, these inhibitors can influence the levels of their metabolic products, including Tyr-Gly-Gly.

Thiorphan is a well-characterized and selective inhibitor of neprilysin. ebi.ac.uk Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the cleavage of enkephalins. ebi.ac.uk Studies have demonstrated that the administration of Thiorphan can rapidly lead to a marked decrease in Tyr-Gly-Gly immunoreactivity in mouse brain. nih.gov This reduction indicates that Tyr-Gly-Gly is a product of enkephalinase activity, and its levels are directly influenced by the enzyme's function. nih.govnih.govpnas.org

Acetorphan , a prodrug of Thiorphan, also serves as an effective enkephalinase inhibitor. ebi.ac.ukwikipedia.org Similar to Thiorphan, Acetorphan has been shown to reduce Tyr-Gly-Gly levels, further supporting the role of enkephalinases in the tripeptide's metabolism. nih.govpnas.orgpnas.org The use of these inhibitors allows researchers to assess the turnover rate of Tyr-Gly-Gly. For instance, inhibition of Tyr-Gly-Gly synthesis by Thiorphan or Acetorphan has been observed to reduce YGG levels with a half-life (t1/2) of approximately 12 ± 2 minutes, suggesting an apparent turnover rate of 18 ± 2 pmol/mg of protein per hour in mouse striatum. nih.govpnas.orgpnas.org

The application of enkephalinase inhibitors in Tyr-Gly-Gly research provides a means to:

Confirm the enzymatic pathways leading to Tyr-Gly-Gly formation.

Quantify the turnover rates of Tyr-Gly-Gly in various biological contexts.

Investigate the physiological conditions that modulate enkephalin release by observing changes in Tyr-Gly-Gly levels. nih.govpnas.orgpnas.org

Use of Aminopeptidase (B13392206) Inhibitors (e.g., Bestatin)

While enkephalinases are involved in the formation of Tyr-Gly-Gly from enkephalins, aminopeptidases are key enzymes responsible for the subsequent degradation of Tyr-Gly-Gly itself. Aminopeptidases cleave amino acids from the N-terminus of peptides. taylorandfrancis.com

Bestatin (B1682670) (also known as Ubenimex) is a potent, competitive, and reversible inhibitor of various aminopeptidases, including aminopeptidase B and aminopeptidase M/N. fishersci.atwikipedia.orgguidetopharmacology.org In the context of Tyr-Gly-Gly research, Bestatin is employed to prevent the degradation of the tripeptide, thereby allowing for the study of its accumulation and the activity of the degrading aminopeptidases.

Research has demonstrated that administration of Bestatin elicits a significant increase (up to 100%) in Tyr-Gly-Gly immunoreactivity in mouse brain. nih.gov This observation strongly indicates that aminopeptidases play a crucial role in the breakdown of Tyr-Gly-Gly in vivo. nih.govnih.govpnas.orgpnas.org By inhibiting these degrading enzymes, Bestatin allows for the accumulation of Tyr-Gly-Gly, which can then be measured to determine its turnover rate. An apparent turnover rate of 18 ± 2 pmol/mg of protein per hour for Tyr-Gly-Gly has been derived from the rate of its accumulation elicited by Bestatin. nih.govpnas.orgpnas.org

Furthermore, Bestatin has been shown to inhibit the cleavage of the Tyr-Gly peptide bond in methionine-enkephalin, leading to an increase in Tyr-Gly-Gly levels. nih.govcapes.gov.brtandfonline.com This highlights its utility in dissecting the specific enzymatic steps involved in enkephalin metabolism and the fate of its fragments.

The combined use of enkephalinase inhibitors and aminopeptidase inhibitors provides a comprehensive approach to understanding the dynamic equilibrium of Tyr-Gly-Gly in biological systems.

Table 1: Effects of Peptidase Inhibitors on Tyr-Gly-Gly Levels and Turnover Rate in Mouse Striatum

| Inhibitor Type | Example Compound | Effect on Tyr-Gly-Gly Levels | Apparent Turnover Rate (pmol/mg protein/hr) | Half-life (t1/2) (min) | References |

| Enkephalinase Inhibitor | Thiorphan | Decrease | 18 ± 2 (derived from YGG synthesis inhibition) | 12 ± 2 | nih.govnih.govpnas.orgpnas.org |

| Enkephalinase Inhibitor | Acetorphan | Decrease | 18 ± 2 (derived from YGG synthesis inhibition) | 12 ± 2 | nih.govpnas.orgpnas.org |

| Aminopeptidase Inhibitor | Bestatin | Increase (up to 100%) | 18 ± 2 (derived from YGG accumulation) | Not directly reported | nih.govnih.govpnas.orgpnas.org |

Spectroscopic and Computational Approaches for Conformational and Structural Studies

Understanding the conformational and structural properties of Tyr-Gly-Gly is critical for elucidating its biological activity and interactions. Spectroscopic and computational methodologies offer powerful tools for these investigations.

Spectroscopic Approaches: Various spectroscopic techniques are employed to analyze the structure and conformation of Tyr-Gly-Gly and its derivatives:

Circular Dichroism (CD) Spectroscopy: CD is widely used to study the secondary structure and conformational changes of peptides in solution. While direct studies on Tyr-Gly-Gly alone might be limited, CD has been used to investigate structurally related peptides, such as Leu-enkephalin and its derivatives, providing insights into how modifications influence backbone and side-chain conformations, including the Tyr moiety. rsc.orgnih.govirb.hr

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules, particularly useful for characterizing peptide bond conformations (amide I and II bands). Studies on Tyr-Gly-Gly derivatives have revealed specific amide I components (e.g., at approximately 1630 cm⁻¹ and 1645 cm⁻¹), consistent with the presence of γ-turns, indicating specific hydrogen-bonding patterns within the tripeptide structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including 2D-NMR, are invaluable for determining the solution structure of peptides at atomic resolution. While specific NMR data for Tyr-Gly-Gly in isolation were not extensively detailed in the provided snippets, NMR is a standard method for conformational studies of peptides like enkephalin and its prodrugs, which contain the Tyr-Gly-Gly sequence. nih.govresearchgate.net

Potentiometric, Calorimetric, and Electron Spin Resonance (ESR) Spectroscopy: These techniques have been applied to study the complexation of metal ions, such as copper(II), with Tyr-Gly-Gly and other tyrosine-containing peptides. These studies provide insights into the chelation modes and thermodynamic stability of such complexes, which can influence peptide conformation and activity. edpsciences.org

Computational Approaches: Computational methods complement experimental spectroscopic data by providing detailed insights into the energy landscape, preferred conformations, and dynamic behavior of peptides.

Electronic Structure Theory (e.g., HF, B3LYP, MP2 calculations): These ab initio and density functional theory (DFT) methods are used to investigate the intrinsic structural preferences and stability of peptides in the gas phase. For the neutral gas-phase Tyr-Gly-Gly tripeptide, calculations have shown that the most stable conformers adopt a folded structure. tandfonline.comresearchgate.net Key features identified include intramolecular hydrogen bonds, such as interactions between the C-terminal carboxylic acid group and the carbonyl oxygen of glycine (B1666218) (2), and the tyrosine hydroxyl group, forming a hydrogen-bonding chain. An additional NH···N interaction involving the NH of glycine (2) and the N-terminal amino group has also been observed. tandfonline.com These calculations can also predict harmonic vibrational frequencies, which aid in interpreting experimental spectroscopic data. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the time-dependent behavior and conformational dynamics of peptides in solution or complex environments. They allow researchers to explore the conformational space accessible to a peptide and understand how it interacts with its surroundings. MD simulations have been used for peptides related to Tyr-Gly-Gly, such as enkephalins and their prodrugs, to determine possible solution conformations, including the presence of gamma and beta-turn structures, and to investigate the influence of factors like cis/trans isomerization of amide bonds on conformation. nih.govlongdom.orgnih.gov These simulations are crucial for understanding the dynamic properties and flexibility of peptides, which are essential for their biological function.

The integration of spectroscopic data with computational modeling provides a comprehensive understanding of the conformational landscape and structural characteristics of Tyr-Gly-Gly, which are fundamental to its biological roles and interactions.

Future Directions and Open Questions in Tyr Gly Gly Research

Elucidating Undiscovered Biological Functions and Signaling Pathways

Despite its established presence as a metabolite and its N-terminal identity in enkephalins, the full spectrum of Tyr-Gly-Gly's intrinsic biological functions and the specific signaling pathways it directly influences are not yet fully elucidated. Tyr-Gly-Gly, along with Tyr-Gly, has been shown to significantly enhance the proliferation of human peripheral blood lymphocytes, suggesting a role in immunomodulation. This effect was observed at very low concentrations, indicating a potent biological activity.

Future research needs to focus on:

Direct Receptor Identification: While Tyr-Gly-Gly is a part of opioid peptides that bind to opioid receptors, its direct binding targets as a standalone tripeptide are largely unknown. Advanced ligand-receptor screening technologies could identify novel receptors or binding partners that mediate its observed effects, particularly in immune cells.

Downstream Signaling Cascades: Investigating the specific intracellular signaling pathways activated upon Tyr-Gly-Gly interaction with its putative targets is critical. This includes detailed studies of phosphorylation events, secondary messenger systems (e.g., cAMP, cGMP), and gene expression changes. Techniques such as phosphoproteomics and transcriptomics could reveal novel signaling networks.

Role as a Signaling Molecule: Beyond its role as a precursor or metabolite, future studies should explore if Tyr-Gly-Gly itself acts as a direct signaling molecule in specific physiological or pathological conditions, potentially influencing cellular processes independently of its longer peptide derivatives. This could involve exploring its influence on neurotransmitter activity, given the neuropharmacological relevance of its dipeptide counterpart, Tyr-Gly.

Advanced Structural-Functional Correlates and Conformational Studies in Complex Environments

Understanding the precise three-dimensional structure and dynamic conformational changes of Tyr-Gly-Gly is paramount for deciphering its biological activity and designing targeted modulators. Peptides, including tripeptides, exhibit high conformational diversity. Computational studies have already explored the conformational landscape of related tripeptides like Gly-L-Tyr-Gly, identifying various stable conformers and their associated energies.

Key areas for future research include:

High-Resolution Structural Determination: Employing advanced techniques such as cryo-electron microscopy (cryo-EM), solid-state NMR, and X-ray crystallography to determine the high-resolution structure of Tyr-Gly-Gly, especially when bound to potential receptors or in complex biological environments (e.g., lipid membranes, protein complexes). This is crucial, as the environment can significantly influence peptide conformation.

Conformational Dynamics and Flexibility: Investigating the dynamic behavior and flexibility of the Tyr-Gly-Gly backbone and side chains using techniques like molecular dynamics simulations and time-resolved spectroscopy. The Gly-Gly linker, for instance, is known to impart significant conformational flexibility. Understanding these dynamics is essential for comprehending its interaction with biological partners.

Structure-Activity Relationship (SAR) in Context: Detailed SAR studies are needed to correlate specific structural motifs and conformational preferences of Tyr-Gly-Gly with its observed biological activities. This involves synthesizing and analyzing modified Tyr-Gly-Gly analogs to pinpoint key residues or structural features responsible for binding and downstream effects. Studies have shown that the position of Tyr can influence antioxidant activity in dipeptides, highlighting the importance of structural context.

Development of Highly Selective Modulators of Tyr-Gly-Gly Metabolism and Activity

Given the potential biological roles of Tyr-Gly-Gly, developing molecules that can selectively modulate its metabolism or activity presents a significant therapeutic avenue. The metabolic stability of peptides, including enkephalins, is a known challenge for their therapeutic application due to rapid degradation by peptidases.

Future efforts should focus on:

Enzyme Inhibitors: Identifying and developing potent and selective inhibitors for enzymes responsible for the synthesis or degradation of Tyr-Gly-Gly. This could involve peptidomimetics or small molecules designed to interfere with specific metabolic pathways. For example, fluorinated peptidomimetics have been explored to improve the stability and distribution of Leu-enkephalin by modulating its metabolic properties.

Activity Enhancers/Blockers: Designing compounds that can either enhance or block the direct biological activities of Tyr-Gly-Gly, even if its primary role is as a fragment of larger peptides. This might involve exploring compounds that stabilize specific active conformations or interfere with its binding to putative targets.

Targeted Delivery Systems: Developing advanced delivery systems that can ensure Tyr-Gly-Gly or its modulators reach specific tissues or cellular compartments where their activity is desired, thereby maximizing efficacy and minimizing off-target effects.

Integrative Approaches for Understanding Complex Biological Networks Mediated by Peptide Fragments

Tyr-Gly-Gly's existence as a fragment of larger, biologically active peptides like enkephalins necessitates an integrative approach to understand its role within complex biological networks. Enkephalins themselves are involved in various physiological processes, including pain modulation, stress response, and immune system modulation, by binding to opioid receptors.

Future research should integrate:

Multi-Omics Data Integration: Combining data from genomics, proteomics, metabolomics, and interactomics to map Tyr-Gly-Gly and its related peptides within comprehensive biological networks. This can help identify novel interactions, pathways, and functional modules.

Network Pharmacology and Systems Biology: Applying network pharmacology and systems biology approaches to model and predict the impact of Tyr-Gly-Gly on complex biological systems. This includes analyzing protein-protein interaction (PPI) networks and signaling pathways to understand how Tyr-Gly-Gly or its derivatives influence cellular states.

Computational Modeling and Machine Learning: Utilizing advanced computational modeling and machine learning algorithms to predict novel biological functions, interactions, and therapeutic applications of Tyr-Gly-Gly and other peptide fragments. These approaches can help in identifying potential targets and designing experiments more efficiently. For instance, machine learning techniques are already being used to predict antihypertensive peptides and their activities.

By pursuing these future directions, researchers aim to gain a more comprehensive understanding of Tyr-Gly-Gly, potentially leading to novel therapeutic strategies and deeper insights into fundamental biological processes.

Q & A

Q. What experimental models are commonly used to assess Tyr-Gly-Gly’s analgesic effects, and what are their methodological considerations?

Answer: Preclinical studies often employ in vivo rat models with intrathecal (i.t.) administration of Tyr-Gly-Gly (0.5 mg/rat) to evaluate analgesia. Pain thresholds are measured using thermal (e.g., hot plate) and mechanical (e.g., von Frey filaments) stimuli. Key considerations include:

- Standardizing dosing intervals to account for Tyr-Gly-Gly’s short half-life.

- Controlling for interspecies variability in opioid receptor expression.

- Validating pain response metrics (e.g., % antinociception) against baseline thresholds .

Q. How does Tyr-Gly-Gly’s analgesic potency compare to its parent peptides, such as Leu-enkephalin?

Answer: Tyr-Gly-Gly, a truncated fragment of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), exhibits reduced efficacy and duration in analgesia. For example, in rat models, Tyr-Gly-Gly at 0.5 mg/rat i.t. showed ~30% antinociception compared to Leu-enkephalin’s stronger and sustained effects. Methodologically, cross-study comparisons require normalizing doses by molar concentration to account for molecular weight differences .

Q. What gaps exist in understanding Tyr-Gly-Gly’s pharmacokinetics and biodistribution?

Answer: Current limitations include:

- Lack of data on blood-brain barrier permeability due to reliance on direct i.t. administration.

- Absence of radiolabeled tracer studies to map tissue distribution.

- Limited metabolic stability assays to quantify degradation rates in vivo. Addressing these requires integrating LC-MS/MS for quantification and microdialysis for real-time CNS monitoring .

Advanced Research Questions

Q. What methodological strategies control variability in Tyr-Gly-Gly’s effects across nociceptive assays?

Answer: To mitigate variability:

- Use crossover designs where subjects serve as their own controls.

- Apply mixed-effects models to account for inter-individual differences.

- Validate assays with positive controls (e.g., morphine) and negative controls (saline).

- Standardize stimulus intensity (e.g., 50°C for thermal tests) to reduce noise .

Q. How can researchers reconcile discrepancies in Tyr-Gly-Gly’s efficacy between acute and chronic pain models?

Answer: Contradictions arise from differing neuroadaptations in chronic pain (e.g., receptor desensitization). Methodological solutions include:

Q. What structural factors influence Tyr-Gly-Gly’s receptor binding and metabolic stability?

Answer: Tyr-Gly-Gly’s short chain limits its affinity for opioid receptors and increases susceptibility to peptidase degradation. Advanced approaches to study this include:

- Molecular dynamics simulations to model receptor docking efficiency.

- Co-administration with peptidase inhibitors (e.g., bestatin) to prolong activity.

- Synthesis of analogs with D-amino acids or cyclization to enhance stability .

Q. In dose-response studies, what statistical power considerations are critical given Tyr-Gly-Gly’s short half-life?

Answer: Key considerations:

- Sample size calculations using Cohen’s d to detect effect sizes ≥30% antinociception.

- Frequent sampling intervals (e.g., every 10 minutes post-administration) to capture peak effects.

- Non-linear regression (e.g., sigmoidal curves) to estimate ED50 values despite rapid clearance .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation by combining behavioral, molecular, and imaging data to validate findings .

- Ethical Compliance : Ensure animal pain protocols adhere to ARRIVE guidelines, with justification for sample sizes and humane endpoints .

- Instrumentation Validation : Use intra- and inter-rater reliability tests for pain response scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。